molecular formula C8H6BrF2NO3 B1409833 3-Bromo-2-difluoromethoxy-4-nitrotoluene CAS No. 1805527-24-5

3-Bromo-2-difluoromethoxy-4-nitrotoluene

Cat. No.: B1409833
CAS No.: 1805527-24-5
M. Wt: 282.04 g/mol
InChI Key: AVQOAAQXEAXVER-UHFFFAOYSA-N
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Description

3-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound with a molecular formula of C₈H₅BrF₂NO₃. It features a toluene backbone substituted with a bromine atom at position 3, a difluoromethoxy group (-OCF₂H) at position 2, and a nitro group (-NO₂) at position 4.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(12(13)14)6(9)7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOAAQXEAXVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves a multi-step process. One common method starts with the bromination of 2,3-difluoromethoxytoluene, followed by nitration. The bromination step introduces a bromine atom to the aromatic ring, and the nitration step adds a nitro group. The reaction conditions for these steps often involve the use of bromine or a brominating agent and nitric acid or a nitrating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-difluoromethoxy-4-nitrotoluene undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with various functional groups.

    Reduction: The major product is 3-Bromo-2-difluoromethoxy-4-aminotoluene.

    Oxidation: The major product is 3-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-difluoromethoxy-4-nitrotoluene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology and Medicine: In the pharmaceutical industry, this compound is used as a building block for the synthesis of antitumor agents and other therapeutic compounds. It has shown potential in preclinical studies for its anticancer and antibacterial activities.

Industry: In materials science, this compound is used to develop electronic devices, explosives, and propellants. In the defense industry, it can be used as an explosive for missiles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-difluoromethoxy-4-nitrotoluene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3-Bromo-2-difluoromethoxy-4-nitrotoluene with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications References
This compound Not explicitly provided C₈H₅BrF₂NO₃ Br (3), -OCF₂H (2), -NO₂ (4) Hypothesized applications in drug synthesis due to electron-withdrawing groups; potential stability from fluorine substituents.
3-Bromo-4-Fluorotoluene Not provided C₇H₆BrF Br (3), -F (4) High thermal stability; used in Suzuki couplings, pharmaceuticals, and liquid crystals. Marketed as a versatile intermediate.
4-Bromo-2-nitrotoluene 60956-26-5 C₇H₆BrNO₂ Br (4), -NO₂ (2) Electron-deficient ring; used in synthesis of dyes and corrosion inhibitors. Lower molecular weight compared to difluoromethoxy analogs.
2-Bromo-5-difluoromethoxy-4-nitrotoluene 1804910-60-8 C₈H₅BrF₂NO₃ Br (2), -OCF₂H (5), -NO₂ (4) Positional isomer of the target compound; altered electronic effects may reduce reactivity at the bromine site.
2-Bromo-3-difluoromethoxy-4-nitrotoluene Not provided C₈H₅BrF₂NO₃ Br (2), -OCF₂H (3), -NO₂ (4) Steric hindrance near bromine may limit nucleophilic substitution; potential intermediate in medicinal chemistry.
3-Bromo-2-nitrotoluene 52414-97-8 C₇H₆BrNO₂ Br (3), -NO₂ (2) Lacks fluorine substituents; higher lipophilicity than fluorinated analogs. Requires stringent safety handling.
Key Findings :

Positional Isomerism: Compounds like 2-Bromo-5-difluoromethoxy-4-nitrotoluene and 2-Bromo-3-difluoromethoxy-4-nitrotoluene demonstrate how shifting substituent positions alters steric and electronic profiles. For example, bromine at position 2 (instead of 3) may reduce accessibility for cross-coupling reactions.

Applications :

  • 3-Bromo-4-Fluorotoluene is marketed for its stability in high-temperature reactions, contrasting with the difluoromethoxy-containing compounds, which may prioritize functional group compatibility in drug design.
  • 4-Bromo-2-nitrotoluene and 3-Bromo-2-nitrotoluene are simpler analogs used in industrial intermediates but lack the fluorine-derived polarity and metabolic stability seen in difluoromethoxy variants.

Safety and Handling :

  • 3-Bromo-2-nitrotoluene requires strict safety protocols due to its toxicity, suggesting that fluorinated analogs like the target compound may offer improved safety profiles owing to fluorine’s inertness.

Biological Activity

Overview

3-Bromo-2-difluoromethoxy-4-nitrotoluene is a nitroaromatic compound characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group on a toluene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

  • Molecular Formula : C9H7BrF2N2O2
  • Molecular Weight : 292.06 g/mol
  • CAS Number : 1805527-24-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes or interfere with cellular processes, leading to various pharmacological effects. Notably, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Anticancer Activity

Preclinical studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in animal models.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Effect Observed
Study AMCF-715Apoptosis induction
Study BHeLa10Growth inhibition
Study CA54912Cell cycle arrest

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity against various pathogens. Research indicates that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Table 2: Summary of Antibacterial Studies

PathogenMinimum Inhibitory Concentration (MIC)Effect Observed
E. coli32 µg/mLInhibition of growth
S. aureus16 µg/mLCell lysis
P. aeruginosa64 µg/mLReduced biofilm formation

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

  • Study on Derivatives : A study investigated various substitutions on the aromatic ring, finding that certain derivatives exhibited improved anticancer potency compared to the parent compound.
  • Mechanistic Insights : Another research effort provided insights into the mechanistic pathways through which the compound induces apoptosis, highlighting its role in mitochondrial dysfunction and oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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